m-PEG8-酸

説明

M-PEG8-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of m-PEG8-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .Molecular Structure Analysis

The molecular structure of m-PEG8-acid is represented by the chemical formula C18H36O10 . It has a molecular weight of 412.47 .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG8-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

M-PEG8-acid has a molecular weight of 412.5 and a chemical formula of C18H36O10 . It is soluble in water, DMSO, DCM, and DMF .科学的研究の応用

安定なアミド結合の形成

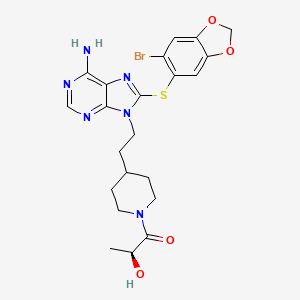

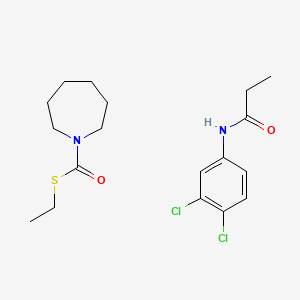

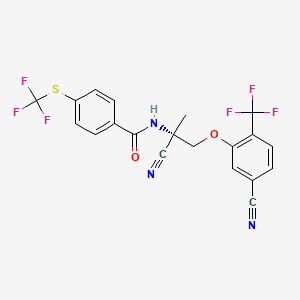

m-PEG8-酸は、末端にカルボン酸基を持つPEGリンカーです。 末端のカルボン酸基は、活性化剤(EDCやHATUなど)の存在下で、第一級アミン基と反応して安定なアミド結合を形成します {svg_1}.

水性媒体における溶解度の向上

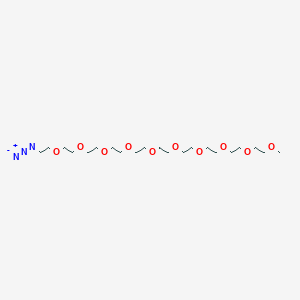

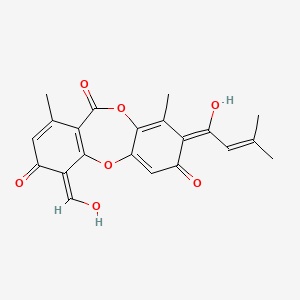

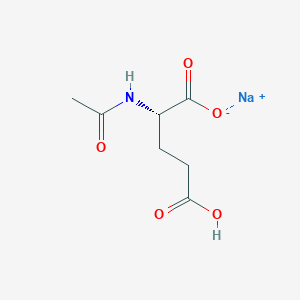

m-PEG8-酸中の親水性PEGスペーサーは、水性媒体における溶解度を向上させます {svg_2}. この特性は、溶解度が制限要因となる可能性がある生物学および医学研究において特に有用です。

抗体薬物複合体における応用

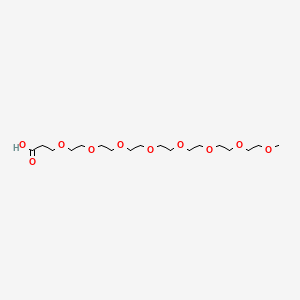

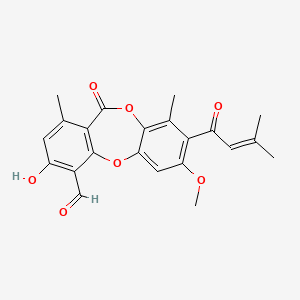

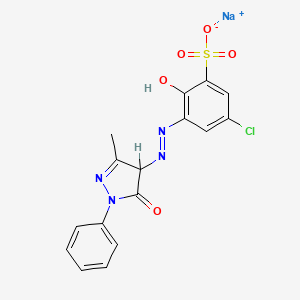

水溶性、優れた生体適合性、非免疫原性などの特性を持つPEGリンカーは、m-PEG8-酸などのPEGリンカーは、抗体薬物複合体の作成に広く使用されています {svg_3}.

ナノ粒子薬物送達における使用

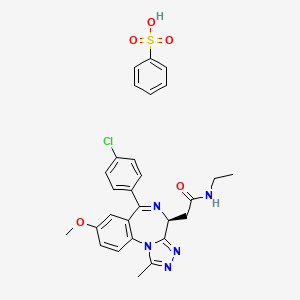

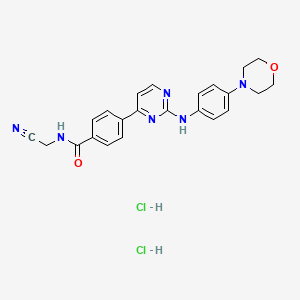

m-PEG8-酸は、ナノ粒子薬物送達システムに使用できます。 これらのシステムのPEG化は、安定性を向上させ、体内の循環時間を延長する可能性があります {svg_4}.

ビオチン化

m-PEG8-酸は、ビオチンタグをタンパク質に付加するビオチン化プロセスに使用できます。 このプロセスは、免疫アッセイ、細胞選別、精製タスクなど、さまざまな生物学的技術において重要です {svg_5}.

タンパク質医薬のPEG化

m-PEG8-酸は、タンパク質医薬のPEG化に使用できます。 PEG化は、これらの薬物の安定性と溶解度を向上させ、免疫原性を低下させ、体内の半減期を延長することができます {svg_6}.

作用機序

Target of Action

The primary target of m-PEG8-acid are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

m-PEG8-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG8-acid to bind to its target and exert its effects.

Pharmacokinetics

The hydrophilic peg spacer in m-peg8-acid increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The formation of a stable amide bond between m-PEG8-acid and primary amine groups can alter the function of the target protein, leading to changes at the molecular and cellular levels . The exact effects would depend on the specific protein targeted and the context in which the reaction occurs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of m-PEG8-acid. For instance, the presence of activators such as EDC or HATU is necessary for m-PEG8-acid to react with primary amine groups . Additionally, the solubility of m-PEG8-acid in aqueous media suggests that it may be more effective in such environments .

将来の方向性

生化学分析

Biochemical Properties

m-PEG8-acid plays a significant role in biochemical reactions due to its ability to form a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU . The hydrophilic PEG spacer in m-PEG8-acid increases its solubility in aqueous media , making it a valuable tool in various biochemical applications.

Molecular Mechanism

The molecular mechanism of m-PEG8-acid primarily involves its interaction with primary amine groups. The terminal carboxylic acid of m-PEG8-acid can react with these amine groups to form a stable amide bond . This reaction, facilitated by activators like EDC or HATU, allows m-PEG8-acid to bind to various biomolecules and exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

Given its chemical structure and properties, m-PEG8-acid is likely to exhibit stability over time, making it suitable for long-term biochemical studies .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amine groups , m-PEG8-acid may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of m-PEG8-acid within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property may facilitate the transport of m-PEG8-acid across cell membranes and its distribution within various cellular compartments.

特性

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUSQXBQANBSDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)